

Technical Guide: Spectroscopic Characterization of cis-2,5-Dimethylpyrrolidine Hydrochloride

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Compound of Interest

Compound Name:	<i>cis-2,5-Dimethyl-pyrrolidine hydrochloride</i>
CAS No.:	4209-65-8
Cat. No.:	B1390754

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Executive Summary

cis-2,5-Dimethylpyrrolidine hydrochloride (CAS: 4209-65-8 for the cis-isomer) is a critical nitrogen heterocycle used as a pharmacophore in drug discovery and as a ligand scaffold in asymmetric catalysis.^[1] Unlike its trans-isomer (a racemate of (2_R_,5_R_) and (2_S_,5_S_)), the cis-isomer is a meso compound possessing an internal plane of symmetry. This stereochemical distinction is the focal point of its spectroscopic identification. This guide provides a definitive protocol for its synthesis, purification, and structural validation using NMR, IR, and MS.

Chemical Identity & Properties

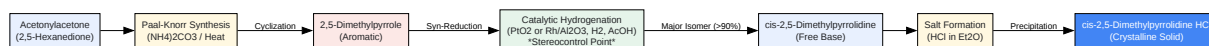
Parameter	Data
IUPAC Name	(2_R_,5_S_)-2,5-Dimethylpyrrolidine hydrochloride
Common Name	cis-2,5-Dimethylpyrrolidine HCl
CAS Number	4209-65-8 (specific to cis); 3378-71-0 (free base mix)
Molecular Formula	C ₆ H ₁₃ N[1][2][3][4][5][6][7] · HCl
Molecular Weight	135.64 g/mol (Salt); 99.17 g/mol (Free Base)
Stereochemistry	Meso (achiral due to internal symmetry)
Physical State	Hygroscopic crystalline solid
Solubility	Highly soluble in H ₂ O, MeOH, EtOH; sparingly in Et ₂ O

Synthesis & Purification Logic

The synthesis of the cis-isomer relies on the stereoselective hydrogenation of the aromatic pyrrole precursor. Unlike thermodynamic equilibration which may favor the trans-isomer, catalytic hydrogenation of 2,5-dimethylpyrrole predominantly yields the cis-isomer via syn-addition of hydrogen across the aromatic ring.

Experimental Workflow

The following Graphviz diagram illustrates the critical pathway from the precursor (acetonylacetone) to the isolated hydrochloride salt, highlighting the stereocontrol point.



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Caption: Synthesis of cis-2,5-dimethylpyrrolidine HCl via stereoselective hydrogenation of 2,5-dimethylpyrrole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The definitive identification of the cis-isomer rests on symmetry and coupling constants. The cis isomer (meso) possesses a plane of symmetry bisecting the N-atom and the C3-C4 bond, making the two methyl groups chemically equivalent, as well as the C2/C5 protons.

Protocol: Sample Preparation

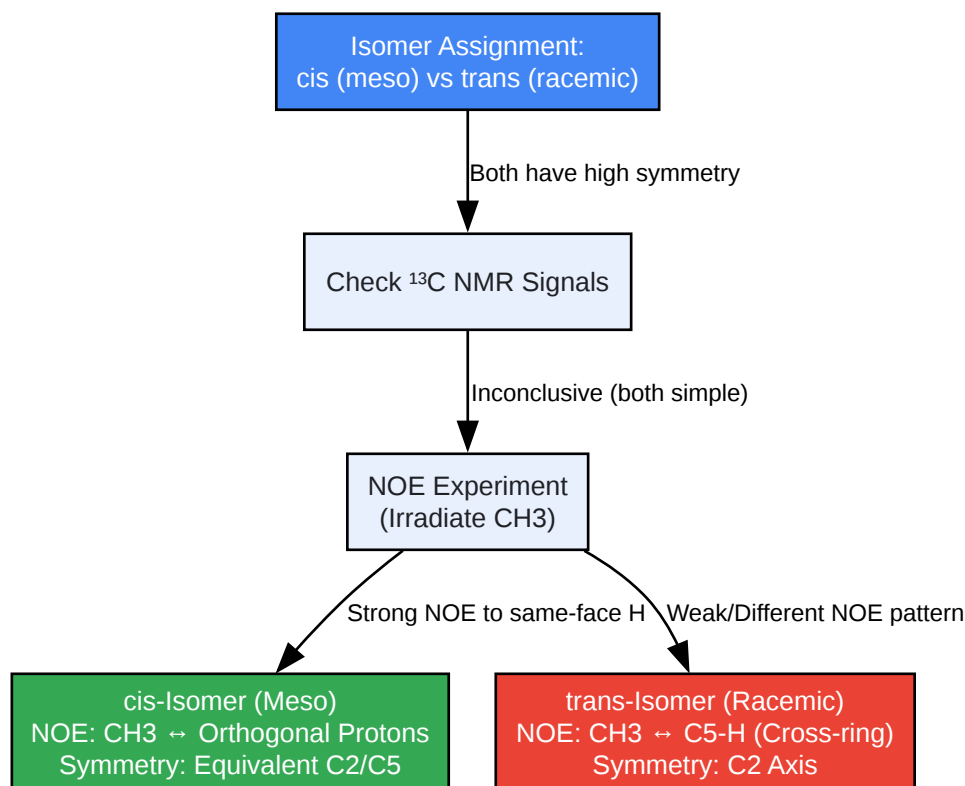
- Solvent: Deuterium Oxide (D₂O) or CDCl₃ (if free base). For the HCl salt, D₂O is preferred to eliminate exchangeable proton broadening.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual solvent peak (HDO: 4.79 ppm).

¹H NMR Data (Typical for HCl Salt in D₂O)

Signal Assignment	Shift (δ, ppm)	Multiplicity	Integration	Coupling (J)	Structural Insight
CH ₃ (C2/C5)	1.40 - 1.45	Doublet (d)	6H	~6.5 Hz	Equivalent methyls confirm symmetry.
CH ₂ (C3/C4)	1.70 - 1.85	Multiplet (m)	2H	-	β-protons (pseudo-axial).
CH ₂ (C3/C4)	2.15 - 2.30	Multiplet (m)	2H	-	β-protons (pseudo-equatorial).
CH (C2/C5)	3.60 - 3.80	Multiplet (m)	2H	-	Deshielded by adjacent N+.

Stereochemical Differentiation Logic

To distinguish cis from trans, one must analyze the complexity of the methylene signals and NOE (Nuclear Overhauser Effect) interactions.



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Caption: Logic flow for distinguishing cis/trans stereoisomers using NMR spectroscopy.

Infrared Spectroscopy (IR)

The HCl salt exhibits characteristic ammonium bands that are absent in the free base.

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).
- Key Absorptions:
 - $2400\text{--}3000\text{ cm}^{-1}$: Broad, strong absorption characteristic of the N-H^+ stretching vibration (ammonium salt).
 - $2960, 2870\text{ cm}^{-1}$: C-H stretching (sp^3).

- 1580–1600 cm^{-1} : N–H bending (deformation).
- 1450 cm^{-1} : Methyl group bending.

Mass Spectrometry (MS)

- Method: ESI (Electrospray Ionization) or CI (Chemical Ionization).
- Data:
 - $[\text{M}+\text{H}]^+$: m/z 100.1 (Base peak).
 - Fragmentation: Loss of methyl group (m/z 84) is a common pathway.
 - Note: The chloride counterion (Cl^-) may be observed in negative mode (m/z 35/37).

Quality Control & Purity Assessment

For drug development applications, ensuring the absence of the trans-isomer and aromatic pyrrole impurities is vital.

- Melting Point: The cis-HCl salt is a solid. (Note: The free base is a liquid, bp 105-106°C).[4] A sharp melting point range indicates high purity; a broad range suggests cis/trans contamination.
- Elemental Analysis:
 - Theoretical ($\text{C}_6\text{H}_{14}\text{ClN}$): C: 53.13%, H: 10.40%, N: 10.33%.
 - Acceptance: Within $\pm 0.4\%$ of theoretical values.
- Impurity Profiling:
 - Pyrrole Content: Monitor UV absorbance at 210-220 nm (pyrrolidines have low UV absorbance; pyrroles absorb strongly).
 - trans-Isomer: Detectable by ^{13}C NMR (distinct shift of methyl carbons) or GC of the free base (using a chiral column or derivatization).

References

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